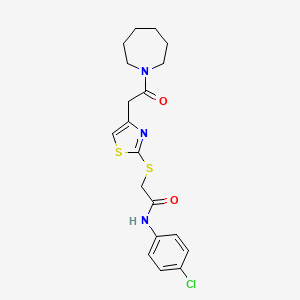
2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of the Azepane Group: Reacting the thiazole intermediate with an azepane derivative under appropriate conditions.
Acetylation: Acetylation of the intermediate to introduce the acetamide group.
Chlorination: Introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the azepane group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given the biological activity of thiazole derivatives.
Medicine
Medicinal applications could include its use as a lead compound in the development of new drugs, particularly for conditions where thiazole derivatives have shown efficacy, such as antimicrobial or anticancer agents.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action for 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the function of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-(2-(piperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((4-(2-(morpholin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide lies in its specific structural features, such as the azepane ring, which may confer distinct biological activity or chemical reactivity compared to similar compounds with different ring systems.
Eigenschaften
IUPAC Name |
2-[[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c20-14-5-7-15(8-6-14)21-17(24)13-27-19-22-16(12-26-19)11-18(25)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOULNERKZPWTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)

![3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2753283.png)
![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753288.png)

![4-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2753293.png)
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)
